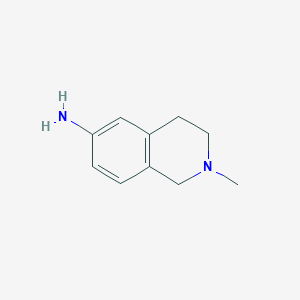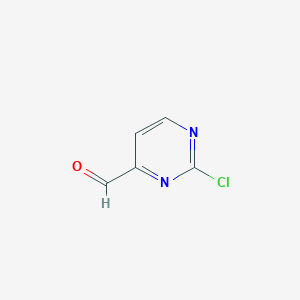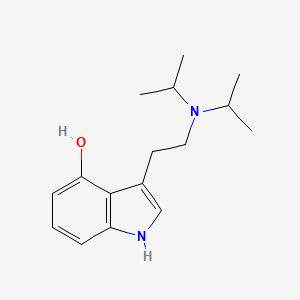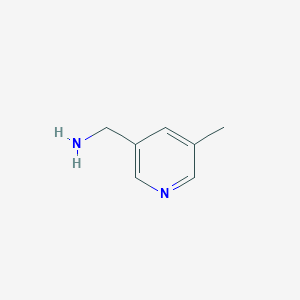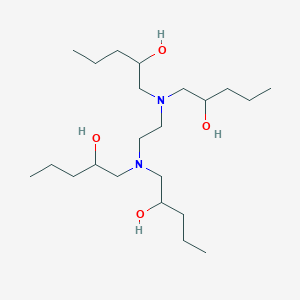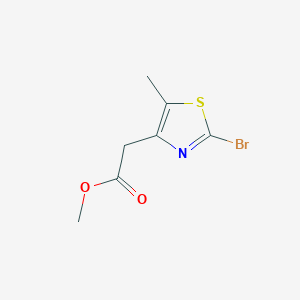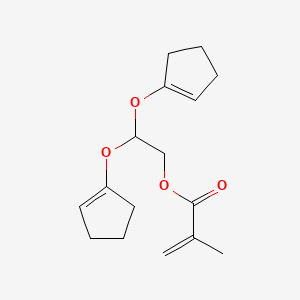
ジシクロペンチルオキシエチルメタクリレート
概要
説明
Dicyclopentenyloxyethyl methacrylate is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.
The exact mass of the compound Dicyclopentenyloxyethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dicyclopentenyloxyethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclopentenyloxyethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ジシクロペンチルオキシエチルメタクリレート:科学研究アプリケーションの包括的な分析
組織接着剤: ジシクロペンチルオキシエチルメタクリレートは、ポリマーベースの組織接着剤(TAs)の開発におけるその可能性について探求されています。これらの接着剤は、従来の縫合糸と比較して、使いやすさ、迅速な適用時間、低コスト、組織への損傷が最小限であることから求められています。 この化合物の特性は、生分解性で、治癒過程中に新しく形成された組織によって徐々に置き換えられる接着剤の開発に貢献する可能性があります .
機能性ポリマー: 機能性ポリマーの分野では、ジシクロペンチルオキシエチルメタクリレートは、特定の特性を持つポリマーの合成と特性評価に使用されます。 たとえば、それは、困難な構造または所望のタクティシティを持つポリマーを生成するために、重合後修飾(PPM)プロセスに関与することができます . このポリマーの汎用性により、電気活性と生体適合性などの特性を高めるために、新しい官能基を結合させることができます .
コーティング: この化合物は、コーティングの製造における重要な成分でもあります。 硬度、疎水性、高いガラス転移温度、良好な接着性などの特性により、耐久性と効果的なコーティングを作成するのに適しています .
作用機序
Target of Action
Dicyclopentenyloxyethyl methacrylate is a complex organic compound that primarily targets cellular structures. It interacts with the cells and can induce mutations
Mode of Action
The mode of action of Dicyclopentenyloxyethyl methacrylate involves interaction with cellular structures, potentially leading to mutations . The compound may interact with DNA or other cellular components, leading to changes in the cell’s function or structure.
Result of Action
The primary result of Dicyclopentenyloxyethyl methacrylate’s action is the potential induction of mutations in cells . This can lead to changes in cell function or structure.
生化学分析
Biochemical Properties
Dicyclopentenyloxyethyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymer chains. The compound’s interaction with enzymes such as polymerases and transferases is crucial for its incorporation into polymer matrices. These interactions are primarily based on the compound’s ability to form covalent bonds with active sites on the enzymes, leading to the initiation and propagation of polymerization reactions .
Cellular Effects
Dicyclopentenyloxyethyl methacrylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular behavior. For instance, dicyclopentenyloxyethyl methacrylate can induce the expression of genes involved in cell proliferation and differentiation, thereby affecting cell growth and development .
Molecular Mechanism
The molecular mechanism of dicyclopentenyloxyethyl methacrylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. These events include the activation of secondary messengers, which in turn modulate the activity of various enzymes and transcription factors. This leads to alterations in gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dicyclopentenyloxyethyl methacrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dicyclopentenyloxyethyl methacrylate remains stable under controlled conditions, but it can degrade over time when exposed to environmental factors such as light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of dicyclopentenyloxyethyl methacrylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior. Threshold effects have been observed, where a certain dosage level triggers a marked response in the cells. Additionally, high doses of dicyclopentenyloxyethyl methacrylate can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
Dicyclopentenyloxyethyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites that are further processed by the cell. These metabolic pathways are essential for the compound’s detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of dicyclopentenyloxyethyl methacrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, dicyclopentenyloxyethyl methacrylate can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and effects on cellular function .
Subcellular Localization
Dicyclopentenyloxyethyl methacrylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, dicyclopentenyloxyethyl methacrylate may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
2,2-di(cyclopenten-1-yloxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-12(2)16(17)18-11-15(19-13-7-3-4-8-13)20-14-9-5-6-10-14/h7,9,15H,1,3-6,8,10-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIZWXDKTUGEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(OC1=CCCC1)OC2=CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68586-19-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[[2,3,3a,4,7,7a(or 3a,4,5,6,7,7a)-hexahydro-4,7-methano-1H-indenyl]oxy]ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Dicyclopentenyloxyethyl methacrylate in materials science?
A1: Dicyclopentenyloxyethyl methacrylate is primarily used as a monomer in the synthesis of various polymers. Its incorporation into polymer chains can significantly impact the resulting material's properties, such as its mechanical strength and glass transition temperature. For instance, it has been successfully employed to enhance the mechanical properties of High-Density Polyethylene (HDPE) nanocomposites reinforced with cellulose nanofibers. []
Q2: How does the bicyclic alkenyl group in Dicyclopentenyloxyethyl methacrylate contribute to its unique properties?
A2: The presence of the bicyclic alkenyl group provides a site for post-polymerization modifications via thiol-ene click reactions. [] This enables the introduction of various functionalities into the polymer structure, allowing for tailored material properties and diverse applications.
Q3: How does Dicyclopentenyloxyethyl methacrylate compare to other methacrylates in terms of genotoxicity?
A4: Studies evaluating the genotoxicity of various acrylate/methacrylate compounds, including Dicyclopentenyloxyethyl methacrylate, in L5178Y mouse lymphoma cells revealed interesting insights. While some compounds showed clear mutagenic responses, Dicyclopentenyloxyethyl methacrylate displayed equivocal results. [, ] These findings underscore the need for further investigation into the potential mutagenic effects of Dicyclopentenyloxyethyl methacrylate and highlight the importance of structure-activity relationships in determining the toxicity of chemical compounds.
Q4: Are there any known safety concerns regarding the use of Dicyclopentenyloxyethyl methacrylate?
A5: Dicyclopentenyloxyethyl methacrylate has been the subject of toxicological studies, including acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations in rabbits and guinea pigs. [] While these studies suggest relatively low toxicity levels, it's crucial to handle this compound with care and follow appropriate safety guidelines.
Q5: What analytical techniques are commonly used to characterize Dicyclopentenyloxyethyl methacrylate and its polymers?
A5: Various spectroscopic and chromatographic techniques are employed to characterize Dicyclopentenyloxyethyl methacrylate and its polymers. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the monomer and analyze the composition of its polymers. []
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the monomer and its polymers. [, ]
- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of polymers synthesized using Dicyclopentenyloxyethyl methacrylate. []
- High-Performance Liquid Chromatography (HPLC): Analyzes the purity of Dicyclopentenyloxyethyl methacrylate monomer and identifies residual monomers in its polymers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)
![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)

